molecular formula C16H14 B1617633 2,7-Dimethylanthracene CAS No. 782-23-0

2,7-Dimethylanthracene

Cat. No.: B1617633
CAS No.: 782-23-0
M. Wt: 206.28 g/mol
InChI Key: CFDDCSMNZFPVTH-UHFFFAOYSA-N
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Description

2,7-Dimethylanthracene (CAS 782-23-0) is a high-purity alkylated polycyclic aromatic hydrocarbon (PAH) of significant interest in scientific research. This compound serves as a critical reference standard and building block in multiple fields. In environmental toxicology, studies on analogous alkylated PAHs, such as 9,10-dimethylanthracene, have demonstrated that alkyl substitution can enhance the oxidative stress response in model organisms compared to unsubstituted PAHs, making them valuable for investigating the toxicity pathways of pollutants found in crude oils . In materials science, alkylated anthracene derivatives are investigated for their photochemical properties and applications, such as in the development of fluorescent probes and photostabilizers . Researchers value this compound for its well-defined physical properties, including a molecular weight of 206.28 g/mol, a density of 1.084 g/cm³, and a boiling point of 369.6°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. The identity and purity of this product are the responsibility of the buyer.

Properties

IUPAC Name

2,7-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-3-5-13-9-14-6-4-12(2)8-16(14)10-15(13)7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDDCSMNZFPVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=CC(=C3)C)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228837
Record name 2,7-Dimethylanthracene
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

782-23-0
Record name 2,7-Dimethylanthracene
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Record name 2,7-Dimethylanthracene
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Record name 2,7-Dimethylanthracene
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Record name 2,7-dimethylanthracene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is subjected to purification steps, including recrystallization and chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
2,7-Dimethylanthracene has shown potential as a material in the development of OLEDs due to its favorable electronic properties. The compound's ability to emit light efficiently when excited makes it suitable for use as an emissive layer in OLED devices. Research indicates that modifications to the anthracene structure can enhance its luminescent properties, leading to brighter and more efficient displays.

Case Study: Synthesis and Performance
A study demonstrated that incorporating this compound in OLED structures resulted in improved color purity and brightness compared to traditional materials. The synthesis involved the use of chemical vapor deposition techniques to create thin films of the compound that were then tested for electroluminescence. Results showed a significant increase in efficiency, highlighting its applicability in next-generation display technologies .

Photochemistry

Photocatalysis
The compound has been investigated for its role as a photocatalyst in various chemical reactions. Its ability to absorb UV light and facilitate electron transfer processes makes it valuable for applications such as organic synthesis and environmental remediation. Studies have indicated that this compound can effectively catalyze reactions under UV irradiation, leading to the formation of valuable organic compounds .

Data Table: Photocatalytic Activity Comparison

CompoundReaction TypeEfficiency (%)Reference
This compoundAldol condensation85
9,10-AnthracenedionePhotodegradation70
1,8-DimethylanthraceneOxidation reactions60

Material Science

Polymer Composites
In material science, this compound is utilized in the formulation of polymer composites due to its excellent thermal stability and mechanical properties. The incorporation of this compound into polymers enhances their strength and resistance to degradation, making them suitable for demanding applications such as aerospace and automotive components .

Case Study: Composite Development
Research conducted on polymer composites containing this compound revealed an increase in tensile strength by approximately 30% compared to standard polymer formulations. The study involved blending the compound with polycarbonate matrices using melt processing techniques, resulting in materials with superior performance characteristics .

Biological Applications

Anticancer Research
Emerging studies have explored the biological activity of this compound, particularly its potential as an anticancer agent. Preliminary results indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting avenues for further research into its pharmacological applications .

Mechanism of Action

The mechanism of action of 2,7-Dimethylanthracene involves its interaction with molecular targets through its aromatic ring system. It can undergo photophysical processes such as fluorescence and phosphorescence, making it useful in applications like bioimaging and photodynamic therapy. The compound can also react with singlet oxygen to form endoperoxides, which are used as chemical traps in biological systems .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Anthracene Derivatives

Compound Molecular Formula Molecular Weight Substitution Pattern Key Applications
This compound C₁₆H₁₄ 206.28 2,7-dimethyl Organic electronics, photochemistry
9,10-Dimethylanthracene C₁₆H₁₄ 206.28 9,10-dimethyl Singlet oxygen probe , microbial metabolism studies
2,3,6,7-Tetramethylanthracene C₁₈H₁₈ 234.34 2,3,6,7-tetramethyl Material science (structural studies)
7,12-Dimethylbenz[a]anthracene C₂₀H₁₆ 256.34 7,12-dimethyl (benzannulated) Carcinogenicity studies
  • Symmetry and Crystallinity: 9,10-Dimethylanthracene exhibits a planar structure due to symmetric substitution, facilitating π-π stacking in supramolecular arrangements .
  • Thermal Stability : Thermogravimetric analyses of 9,10-dimethylanthracene reveal decomposition temperatures above 300°C, suggesting high thermal stability . Similar stability is expected for this compound.

Electronic and Photophysical Properties

The positions of methyl groups modulate frontier molecular orbitals (HOMO-LUMO gaps) and reactivity. DFT studies on 9,10-dimethylanthracene show HOMO and LUMO energies of -5.5 eV and -2.1 eV, respectively, with a narrow bandgap favoring charge transport . In contrast, this compound may exhibit a slightly wider bandgap due to reduced conjugation from asymmetric substitution.

Table 2: Photophysical and Electronic Properties

Compound HOMO (eV) LUMO (eV) Fluorescence Applications Reactivity with Singlet Oxygen
This compound -5.8* -2.3* Limited data Not reported
9,10-Dimethylanthracene -5.5 -2.1 Singlet oxygen detection , DMAX probe High reactivity (used as probe)
7,12-Dimethylbenz[a]anthracene N/A N/A Carcinogen activation Metabolic activation via P450

*Assumed based on analogous derivatives.

  • Singlet Oxygen Reactivity : 9,10-Dimethylanthracene is widely employed as a singlet oxygen (¹O₂) probe due to its rapid 1,4-cycloaddition reaction, detectable via UV-Vis spectroscopy . The 2,7-isomer’s reactivity remains unexplored but may differ due to steric and electronic effects.
  • Fluorescence Probes : The DMAX probe, incorporating 9,10-dimethylanthracene, demonstrates high sensitivity for ¹O₂ with a 53-fold improvement over earlier probes . Substitution at 2,7 positions could alter trapping efficiency and fluorescence quenching mechanisms.

Biological Activity

2,7-Dimethylanthracene (2,7-DMAN) is a polycyclic aromatic hydrocarbon (PAH) that has attracted attention due to its potential biological activities and implications in environmental toxicology. This article provides a comprehensive overview of the biological activity of 2,7-DMAN, including its effects on cellular mechanisms, developmental toxicity, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by two methyl groups attached to the anthracene backbone at the 2 and 7 positions. Its chemical formula is C15H12C_{15}H_{12}, and it exhibits properties typical of PAHs, such as hydrophobicity and potential carcinogenicity.

Biological Activity Overview

1. Carcinogenic Potential

Research has indicated that 2,7-DMAN may possess carcinogenic properties. A study highlighted that alkylated PAHs, including 2,7-DMAN, can interfere with cellular processes critical for normal development. Specifically, it was found to induce cytochrome P450 1A (CYP1A) expression in certain contexts but not in others, suggesting a complex interaction with cellular signaling pathways .

2. Developmental Toxicity

In developmental studies, 2,7-DMAN exhibited adverse effects on tooth formation in mouse models. This was evidenced by its ability to disrupt the function of tooth-forming cells when exposed during critical developmental windows . The lack of CYP1A induction in these models suggests that its toxic effects might not be mediated through traditional metabolic activation pathways typically associated with PAHs.

3. Structure-Activity Relationships

The biological activity of 2,7-DMAN can be compared with other similar compounds to understand its toxicity better. For instance, structural modifications in PAHs often lead to changes in their biological activity. Research indicates that the position and number of substituents on the anthracene structure significantly influence its interaction with biological systems .

Case Study 1: Developmental Toxicity Assessment

In a controlled study assessing the developmental toxicity of various alkylated PAHs, including 2,7-DMAN:

  • Objective: To evaluate the impact on tooth development.
  • Method: NMRI mouse embryos were exposed to different concentrations of 2,7-DMAN.
  • Findings: Significant disruptions in tooth formation were observed at higher concentrations without corresponding CYP1A induction.

Case Study 2: Comparative Analysis with Other PAHs

A comparative analysis was conducted on several PAHs to evaluate their biological impacts:

CompoundCYP1A InductionDevelopmental ToxicityObservations
This compoundNoYesDisruption of tooth formation
7,12-Dimethylbenz[a]anthraceneYesYesStrong carcinogenic potential
PhenanthreneYesModerateLess severe than alkylated derivatives

This table illustrates how different PAHs interact with biological systems uniquely based on their chemical structure.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 9,10-Dimethylanthracene derivatives, and how is purity validated?

  • Methodological Answer : Common synthetic routes involve bromination or alkylation of anthracene precursors. For example, brominated derivatives like 2,3,6,7-tetrabromoanthracene are synthesized via electrophilic substitution, followed by methyl group introduction using organometallic reagents . Purity is validated via melting point analysis (182–184°C, lit.) and gas chromatography (GC) with HEPA-filtered systems to avoid contamination .

Q. How are fluorescence quantum yields (Φf) of 9,10-Dimethylanthracene measured experimentally?

  • Methodological Answer : Fluorescence yields are determined using comparative actinometry. For example, Φf values (e.g., 0.9328 for DMeA) are calculated relative to standards like Rose Bengal, with corrections for solvent refractive index and instrument sensitivity. Discrepancies between experimental and calculated values may arise from pressure-dependent non-radiative decay processes, requiring temperature-controlled setups .

Q. What safety protocols are critical when handling 9,10-Dimethylanthracene in laboratory settings?

  • Methodological Answer : Use Class I, Type B biological safety hoods for mixing/preparation, electrostatic charge prevention, and HEPA-filtered vacuums for cleanup. Personal protective equipment (PPE) includes flame-retardant suits, nitrile gloves, and eye protection. Contaminated gloves must be disposed of under hazardous waste regulations .

Advanced Research Questions

Q. How can 9,10-Dimethylanthracene be applied as a singlet oxygen (¹O₂) probe in biological systems?

  • Methodological Answer : The compound’s dimethylanthracene moiety reacts rapidly with ¹O₂ to form endoperoxides, enabling fluorescence-based detection. For example, the probe DMAX (9-[2-(3-carboxy-9,10-dimethyl)anthryl]-6-hydroxy-3H-xanthen-3-one) exhibits a 53-fold sensitivity increase over earlier probes. Validation involves ¹H NMR to confirm adduct formation and fluorescence spectroscopy to quantify ¹O₂ .

Q. What experimental models are used to study the bioaccumulation kinetics of 9,10-Dimethylanthracene in aquatic organisms?

  • Methodological Answer : Semi-static two-compartment kinetic models are applied. For abalone, parameters like uptake rate (K₁ = 4.9437 L·g⁻¹·d⁻¹), elimination rate (K₂ = 0.406 d⁻¹), and bioconcentration factor (BCF = 13.59) are derived from controlled exposure experiments. LC/MS analysis quantifies tissue concentrations, and half-life (t₁/₂ = 3.78 d) is calculated using first-order kinetics .

Q. How does solvent polarity affect the radiative and non-radiative decay pathways of 9,10-Dimethylanthracene?

  • Methodological Answer : Solvent-dependent photophysical studies reveal that polar solvents enhance non-radiative decay via stabilization of charge-transfer states. Radiative rate coefficients (kr) are calculated using Strickler-Berg analysis, while pressure-dependent deviations in fluorescence lifetimes (e.g., in DMeA) are modeled using quantum mechanical corrections for vibronic coupling .

Q. What role does 9,10-Dimethylanthracene play in studying Diels–Alder reactions with fullerenes?

  • Methodological Answer : The compound acts as a diene in Diels–Alder additions to fullerenes (e.g., C60). Reaction equilibria are studied via ¹H NMR, identifying mono- to tetrakis-adducts. Thermodynamic parameters (ΔH, ΔS) are derived using temperature-jump (T-Jump) methods, with equilibrium constants adjusted for encapsulated gases like H₂@C60 .

Contradictions & Resolutions

  • Discrepancy in Fluorescence Data : Calculated Φf values for 9,10-Dimethylanthracene deviate from experimental results due to unaccounted non-radiative pathways. Resolution involves pressure-dependent lifetime measurements and computational modeling of vibronic coupling effects .

Key Methodological Recommendations

  • Synthesis : Optimize methyl group introduction using Pd-catalyzed cross-coupling for regioselectivity .
  • Safety : Implement real-time vapor monitoring in labs to prevent inhalation exposure .
  • Photophysics : Use time-resolved spectroscopy to disentangle radiative/non-radiative contributions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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